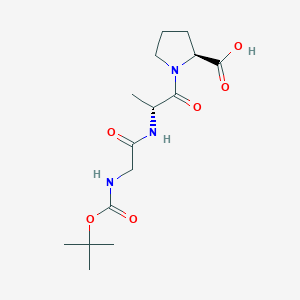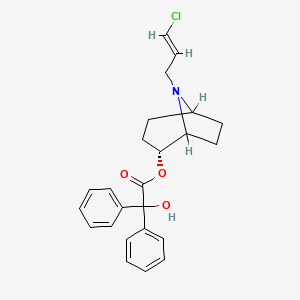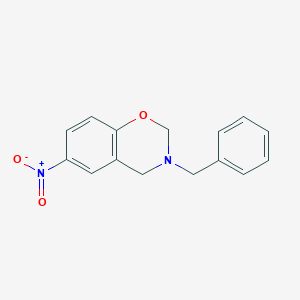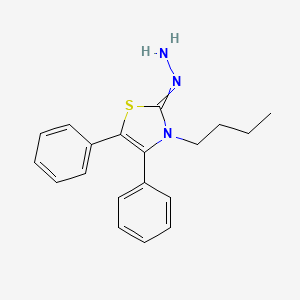phosphane CAS No. 73785-74-7](/img/structure/B14466596.png)
[(1,3-Dioxolan-2-yl)methyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxolan-2-yl)methylphosphane is an organophosphorus compound that features a 1,3-dioxolane ring attached to a diphenylphosphane group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxolan-2-yl)methylphosphane typically involves the reaction of diphenylphosphane with a suitable 1,3-dioxolane derivative. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a 1,3-dioxolane derivative to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of (1,3-Dioxolan-2-yl)methylphosphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dioxolan-2-yl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
Aplicaciones Científicas De Investigación
(1,3-Dioxolan-2-yl)methylphosphane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,3-Dioxolan-2-yl)methylphosphane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, facilitating catalytic reactions. The dioxolane ring provides stability and specificity in binding interactions, while the diphenylphosphane group can participate in electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: This compound features a similar dioxolane ring but with different substituents.
(2,2-Diphenyl-1,3-dioxolan-4-yl)methylphosphane: Another related compound with a dioxolane ring and a phosphane group.
Uniqueness
(1,3-Dioxolan-2-yl)methylphosphane is unique due to its combination of a dioxolane ring and a diphenylphosphane group, which imparts distinct reactivity and stability. This makes it particularly useful in Wittig reactions and as a ligand in coordination chemistry .
Propiedades
Número CAS |
73785-74-7 |
|---|---|
Fórmula molecular |
C16H17O2P |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
1,3-dioxolan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C16H17O2P/c1-3-7-14(8-4-1)19(13-16-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Clave InChI |
WBDBECFEKBPJKD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


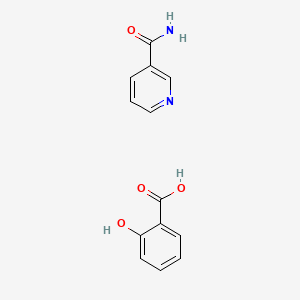


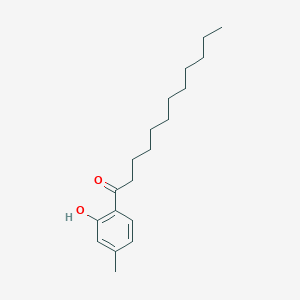
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)

